molecular formula C11H18ClNO B1404162 1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride CAS No. 2204959-41-9

1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride

Cat. No. B1404162
M. Wt: 215.72 g/mol
InChI Key: DCHRDVANUYCVCS-UHFFFAOYSA-N
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Description

“1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride” is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 . It is listed under the CAS number 2648945-79-1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride” such as its melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Antidepressant Activity

Research into the synthesis and potential antidepressant activity of derivatives similar to "1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride" has been conducted. A study explored the synthesis of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives and their ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine and serotonin. These derivatives were assessed for potential antidepressant activity using rodent models, indicating the importance of structural modifications for pharmacological activity (Yardley et al., 1990).

Structural Analysis

The structural characteristics of related compounds have been the subject of investigation. For instance, the structure of p-Hydroxyephedrinium dihydrogenphosphate, which shares structural features with "1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride," was elucidated using single-crystal X-ray diffraction. This study provided insights into the molecular conformation and interactions of such compounds (Datta et al., 1994).

Metabolic Studies

Metabolic pathways of phenethylamine derivatives, which are structurally related to "1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride," have been explored. A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identified several urinary metabolites, highlighting the metabolic transformations such compounds undergo (Kanamori et al., 2002).

Synthesis of Derivatives

Efforts have also been made in synthesizing derivatives of related compounds for various applications. For example, the synthesis of 1-Methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles-3-ethoxycarbonyl was reported, demonstrating the potential for creating novel compounds with specific properties (Dan, 2006).

Monoamine Oxidase Inhibitors

Another avenue of research has involved the development of monoamine oxidase inhibitors, where compounds such as 4-(aminomethyl)-1-phenyl-2-pyrrolidinone hydrochlorides were synthesized. These compounds represent a new class of monoamine oxidase inactivators, illustrating the therapeutic potential of structurally related molecules (Ding & Silverman, 1992).

Safety And Hazards

The safety data sheet for a similar compound, “2-Propanone, 1-(4-ethoxy-2-methylphenyl)-”, suggests that in case of inhalation, one should move to fresh air and seek medical attention if breathing becomes difficult . If the compound comes into contact with the skin or eyes, it should be washed off with plenty of water and medical advice should be sought . In case of ingestion, one should rinse the mouth with water and seek immediate medical attention . The compound should be stored properly and disposed of in accordance with local regulations .

properties

IUPAC Name

1-(4-ethoxy-2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-4-13-10-5-6-11(9(3)12)8(2)7-10;/h5-7,9H,4,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHRDVANUYCVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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